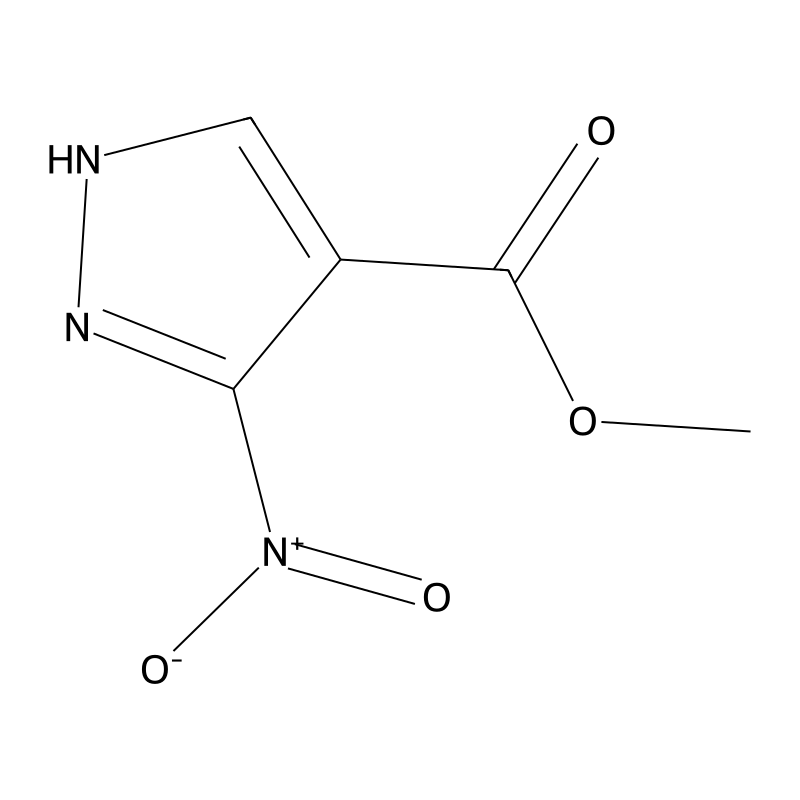methyl 3-nitro-1H-pyrazole-4-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Methyl 3-nitro-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula and a molecular weight of 171.11 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a nitro group at the 3-position and a carboxylate ester at the 4-position. This compound is part of a broader class of pyrazole derivatives that have garnered interest due to their diverse biological activities and applications in medicinal chemistry .
Potential applications based on structure
Due to the presence of the nitro group (NO2) and the pyrazole ring, Methyl 3-nitro-1H-pyrazole-4-carboxylate might hold potential in medicinal chemistry research. Nitro groups can exhibit biological activity, and the pyrazole ring is a common scaffold found in various pharmaceuticals [1]. However, further research is required to confirm any specific bioactivity or applications of this compound.
Availability for research
Citations:
- Nucleophilic Substitution: The nitro group can undergo reduction to form amino derivatives, which can further react in electrophilic aromatic substitution reactions.
- Esterification: The carboxylate moiety can react with alcohols to form different esters.
- Cyclization Reactions: Under specific conditions, this compound may undergo cyclization to form more complex structures, which are often valuable in drug development .
Methyl 3-nitro-1H-pyrazole-4-carboxylate exhibits notable biological activities. It has been studied for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways relevant to diseases such as cancer and malaria. Its derivatives have shown promise in inhibiting Plasmodium falciparum dihydroorotate dehydrogenase, an important enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . Additionally, compounds within this class have been evaluated for anti-inflammatory and analgesic properties.
The synthesis of methyl 3-nitro-1H-pyrazole-4-carboxylate typically involves several steps:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.
- Nitration: The introduction of the nitro group can be accomplished via nitration reactions using nitric acid or other nitrating agents.
- Esterification: The final step involves converting the carboxylic acid derivative into the methyl ester using methanol and an acid catalyst .
A specific synthetic route involves acylation followed by cyclization, yielding high purity and yield of the desired compound.
Methyl 3-nitro-1H-pyrazole-4-carboxylate has several applications:
- Pharmaceutical Development: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and infectious diseases.
- Agricultural Chemistry: Some pyrazole derivatives are investigated for use as agrochemicals due to their herbicidal properties.
- Research Tools: This compound serves as a precursor in the synthesis of more complex pyrazole-based molecules that are useful in biochemical research .
Studies have indicated that methyl 3-nitro-1H-pyrazole-4-carboxylate interacts with various biological targets. Molecular docking studies suggest that it binds effectively to active sites of specific enzymes, inhibiting their function. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .
Methyl 3-nitro-1H-pyrazole-4-carboxylate shares structural similarities with several other compounds within the pyrazole family. Here is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| Ethyl 3-nitro-1H-pyrazole-4-carboxylate | 66077-42-7 | 0.97 | Ethyl group instead of methyl |
| 3-Nitro-1H-pyrazole-4-carboxylic acid | 39196-96-8 | 0.93 | Contains a free carboxylic acid instead of ester |
| 1-Methyl-3-nitro-1H-pyrazole-4-carboxylic acid | 39205-68-0 | 0.82 | Different substitution pattern on the nitrogen atom |
Methyl 3-nitro-1H-pyrazole-4-carboxylate is unique due to its specific methyl ester functionality combined with the nitro group at the 3-position, which may contribute to its distinct biological activity compared to other similar compounds.








